![molecular formula C12H13ClN2O4 B1305561 5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid CAS No. 333405-85-9](/img/structure/B1305561.png)

5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

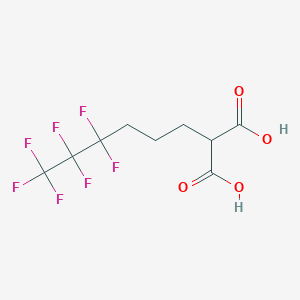

5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is a chemical compound used for proteomics research . It has a molecular formula of C12H13ClN2O4 and a molecular weight of 284.7 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H13ClN2O4 . Detailed structural analysis or 3D conformations are not available in the searched resources.Scientific Research Applications

CHBA has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, CHBA has been used as a reagent in the synthesis of various compounds, such as 2-chloro-4-hydroxybenzoic acid, 5-chloro-2-hydroxybenzoic acid, and 5-chloro-3-hydroxybenzoic acid. In drug discovery, CHBA has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents and antifungal agents. In biochemistry, CHBA has been used as a reagent in the synthesis of various enzymes, such as chymotrypsin, trypsin, and elastase.

Mechanism of Action

Mode of Action

Without specific information, it’s difficult to say exactly how “5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid” interacts with its targets. The hydrazino group is known to form hydrazones when it reacts with carbonyl compounds . The carboxylic acid group can participate in various reactions, including esterification and amide formation.

Biochemical Pathways

Compounds with similar structures could potentially be involved in a variety of biochemical processes, including oxidation-reduction reactions .

Advantages and Limitations for Lab Experiments

CHBA has several advantages for use in laboratory experiments. It is inexpensive, readily available, and easy to synthesize. In addition, its inhibitory action on chymotrypsin is reversible, making it ideal for use in experiments that require short-term inhibition of the enzyme. However, it is important to note that CHBA is not stable in aqueous solutions, and must be stored in an acidic medium.

Future Directions

There are a number of potential future directions for the use of CHBA in scientific research. For example, it could be used in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, it could be used to develop new enzymes for biotechnological applications, such as the production of biofuels. Finally, it could be used to develop new inhibitors of other proteolytic enzymes, such as elastase and trypsin.

Synthesis Methods

CHBA can be synthesized in a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate in an aqueous solution to produce 5-chloro-2-hydrazinobenzaldehyde. The second step involves the oxidation of 5-chloro-2-hydrazinobenzaldehyde with hydrogen peroxide to form CHBA. The reaction is typically carried out in an acidic medium at a temperature of around 100 °C.

properties

IUPAC Name |

5-[2-(2-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-9-5-2-1-4-8(9)12(19)15-14-10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,14,16)(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPJKVDWXXYYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)